molecular formula C13H10INO2 B14906467 N-(3-hydroxyphenyl)-3-iodobenzamide

N-(3-hydroxyphenyl)-3-iodobenzamide

Cat. No.: B14906467
M. Wt: 339.13 g/mol
InChI Key: GTJMNYSZCPPOMQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-iodobenzamide is an organic compound that features both a hydroxyphenyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of a hydroxyphenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the iodinated benzamide can produce deiodinated benzamide derivatives .

Scientific Research Applications

N-(3-hydroxyphenyl)-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the iodinated benzamide moiety can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-3-iodobenzamide is unique due to the presence of both a hydroxyphenyl group and an iodinated benzamide moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3-iodobenzamide

InChI

InChI=1S/C13H10INO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17)

InChI Key

GTJMNYSZCPPOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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